4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide
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Overview
Description
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a piperazine ring. These functional groups contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methyl-3-nitroaniline to introduce the nitro group.
Amidation: The reaction of the nitrated intermediate with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline to form the desired benzamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate, Raney nickel.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Formation of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as FLT3 and CDK, which are crucial for cell cycle regulation and cancer cell proliferation.
Pathway Modulation: It affects signaling pathways, including the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known anticancer agent with a similar benzamide structure but different substituents.
Dasatinib: Another kinase inhibitor with structural similarities but distinct functional groups.
Uniqueness
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and affect various signaling pathways makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
4-amino-N-[4-[2-(4-methylpiperazin-1-yl)ethyl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23-10-12-24(13-11-23)9-8-15-2-5-17(6-3-15)22-20(26)16-4-7-18(21)19(14-16)25(27)28/h2-7,14H,8-13,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGIHEREAHLNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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